molecular formula C18H21N5O8 B13091299 (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate

(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B13091299
M. Wt: 435.4 g/mol
InChI Key: ZSEXHHLPZKJKHA-SCFUHWHPSA-N
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Description

(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Purine Base: This step involves the synthesis of the purine base, which is then acylated to introduce the acetamido group.

    Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a series of cyclization reactions.

    Linking the Purine Base to the Tetrahydrofuran Ring: This step involves the coupling of the purine base with the tetrahydrofuran ring, followed by acetylation to introduce the acetoxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The acetoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of critical biological processes, such as DNA replication or protein synthesis, resulting in its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and nucleoside analogs, such as:

    Adenosine: A naturally occurring nucleoside with similar structural features.

    Acyclovir: An antiviral drug that shares structural similarities with the purine base.

    Ribavirin: Another antiviral agent with a similar purine structure.

Uniqueness

What sets (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate apart is its unique combination of functional groups and its specific configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N5O8

Molecular Weight

435.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-acetamidopurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C18H21N5O8/c1-8(24)22-16-13-17(20-6-19-16)23(7-21-13)18-15(30-11(4)27)14(29-10(3)26)12(31-18)5-28-9(2)25/h6-7,12,14-15,18H,5H2,1-4H3,(H,19,20,22,24)/t12-,14-,15-,18-/m1/s1

InChI Key

ZSEXHHLPZKJKHA-SCFUHWHPSA-N

Isomeric SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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